Deoxyfusapyrone

Descripción

Natural Product Context and Significance

Deoxyfusapyrone is found in nature, primarily isolated from species of the fungal genus Fusarium, notably Fusarium semitectum. researchgate.netmedchemexpress.comnih.gov These fungi are known to produce a diverse array of secondary metabolites, many of which exhibit significant biological activities. The significance of this compound lies in its demonstrated antifungal activity against a range of plant pathogenic and mycotoxigenic filamentous fungi. researchgate.netnih.govmdpi.com This activity suggests potential applications in agriculture, particularly for the control of postharvest crop diseases. bioaustralis.comnih.govscispace.com Beyond plant pathogens, this compound has also shown inhibitory activity against agents of human mycoses. researchgate.netnih.gov

Historical Perspective of Isolation and Initial Characterization

This compound was first reported in 1994, isolated from rice cultures of Fusarium semitectum. nih.govbioaustralis.com Initial characterization through chemical and spectroscopic methods identified it as a 3-substituted-4-hydroxy-6-alkyl-2-pyrone. nih.govglycoscience.ru The isolation process typically involved culturing the fungus and extracting the bioactive metabolites from the culture. Early studies focused on determining its chemical structure and evaluating its biological activities, particularly its antifungal spectrum. researchgate.netnih.gov The structure of this compound, along with fusapyrone (B118556), underwent revision in 2006. bioaustralis.comresearchgate.net

Classification within Alpha-Pyrone Secondary Metabolites

This compound is classified as an alpha-pyrone (also known as 2H-pyran-2-one) derivative. researchgate.netmedchemexpress.comnih.govnih.gov Alpha-pyrones are a class of heterocyclic organic compounds featuring a six-membered ring containing one oxygen atom and a carbonyl group adjacent to the oxygen. Many natural products with diverse biological activities contain the alpha-pyrone core structure. This compound fits into this class due to its characteristic 2H-pyran-2-one ring system with specific substitutions. nih.govglycoscience.ru While initially reported as an alpha-pyrone, later structural revisions suggested they might be gamma-pyrone derivatives, although they are consistently referred to within the context of alpha-pyrone natural products in numerous studies. mdpi.comresearchgate.net

Comparative Analysis with Fusapyrone and Related Natural Products

This compound is closely related to fusapyrone, often co-isolated from the same fungal sources. researchgate.netnih.gov Both are 3-substituted-4-hydroxy-6-alkyl-2-pyrones and exhibit antifungal activity. nih.govglycoscience.ru However, studies have shown that fusapyrone is consistently more active than this compound in several biological assays. researchgate.netnih.gov

Structurally, the primary difference lies in the side chain attached to the pyrone ring. Fusapyrone possesses a glycosyl residue, specifically a 4-deoxy-β-xylo-hexopyranosyl group, at the C-3 position, while this compound lacks this sugar moiety. nih.govglycoscience.ru This structural variation contributes to differences in their biological activity and physicochemical properties, such as water solubility. nih.gov

Other natural products classified as 4-hydroxy-2-pyrones include compounds like triacetic acid lactone and dehydroacetic acid, which are simpler in structure compared to fusapyrone and this compound. mdpi.comencyclopedia.pub More complex examples include mixopyronins and corallopyronins, known for their antibacterial activity, and epipyrone A, another antifungal polyene pigment. mdpi.comencyclopedia.pub The comparison highlights the structural diversity within the alpha-pyrone class and the specific complex architecture of this compound and fusapyrone with their elaborate side chains.

Detailed research findings comparing the antifungal activity of this compound and fusapyrone against various fungi are available. For instance, a study showed their activity against Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum with minimum inhibitory concentrations (MIC) in the range of 0.78-6.25 μg/mL. nih.govglycoscience.ru

Here is a table summarizing some comparative data:

| Compound | Source | Antifungal Activity (Example Fungi) | Artemia salina Toxicity (LC₅₀) | Phytotoxicity |

| Fusapyrone | Fusarium semitectum | Alternaria alternata, Aspergillus flavus, Botrytis cinerea researchgate.netnih.gov | Not toxic (500 µM) researchgate.netnih.gov | Not phytotoxic researchgate.netnih.gov |

| This compound | Fusarium semitectum | Alternaria alternata, Aspergillus flavus, Botrytis cinerea researchgate.netnih.gov | 37.1 µM researchgate.netnih.gov | Not phytotoxic; stimulated root elongation at 10, 100 µM researchgate.netnih.gov |

This table illustrates that while both compounds share antifungal properties, there are differences in their potency and toxicity profiles.

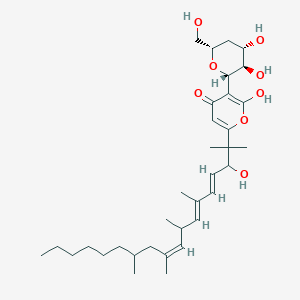

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMMGDLQIQYRDA-PWVYRXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Origin and Cultivation Methodologies for Deoxyfusapyrone Production

Identification of Producer Fungal Strains

Deoxyfusapyrone, an alpha-pyrone compound, is a natural product of certain filamentous fungi. Its discovery and subsequent research have highlighted specific fungal strains as significant producers.

Fusarium semitectum as a Primary Source

Fusarium semitectum Berk. & Rav. has been identified as a primary source of this compound. This fungus, isolated from environments such as maize stalk rot, is known to produce bioactive metabolites, including this compound and the related compound fusapyrone (B118556), when cultured under specific conditions. researchgate.netmedchemexpress.comnih.gov These compounds were initially reported as alpha-pyrone derivatives, although later structural revisions indicated they are gamma-pyrone derivatives. researchgate.net

Isolation from Other Fusarium Species and Endophytic Fungi

Beyond Fusarium semitectum, this compound has also been isolated from other species within the Fusarium genus. bioaustralis.combioaustralis.com For instance, a marine-derived Fusarium sp. (strain FH-146) has been shown to produce this compound along with fusapyrone and neofusapyrone. researchgate.net The ability to produce this compound is not limited to a single Fusarium species, suggesting a potentially wider distribution within the genus.

Furthermore, this compound and fusapyrone have been reported as antifungal compounds isolated from endophytic fungi, including Fusarium semitectum isolated from rice cultivars. researchgate.net Endophytic fungi reside within plant tissues without causing apparent disease and can be a source of diverse bioactive compounds. researchgate.netbiotech-asia.org

Optimized Culture Conditions for Enhanced Metabolite Yield

Research on other fungal metabolites suggests that varying culture conditions can impact both the quantity and diversity of secondary metabolites produced. nih.govcore.ac.uk For example, studies on other fungal species have shown that the addition of specific ions like Fe²⁺, Ca²⁺, and Cu²⁺, as well as adjusting pH levels, can influence the amount of crude extract obtained and the antimicrobial activity of the metabolites. nih.gov While direct data specifically detailing optimized conditions for peak this compound yield across different strains is not extensively available in the search results, these findings highlight the critical role of culture parameters in fungal biosynthesis.

Strain Engineering Approaches for this compound Biosynthesis

Strain engineering, employing techniques such as genetic and metabolic engineering, offers promising avenues for enhancing the biosynthesis of secondary metabolites like this compound. aciesbio.comuwaterloo.ca Although specific published research detailing the genetic engineering of Fusarium strains specifically for increased this compound production is limited in the provided search results, the general principles of strain engineering in fungi are applicable.

Studies on the biosynthesis of other Fusarium metabolites, such as fusapyrone, have begun to identify genes involved in their production. For instance, the polyketide synthase (PKS) gene FmPKS40 has been identified as being involved in fusapyrone biosynthesis in Fusarium mangiferae. frontiersin.org The biosynthesis of fusapyrone and this compound in Fusarium mangiferae has also been shown to depend on the H3K9 methyltransferase, FmKmt1. frontiersin.org Loss of FmKmt1 resulted in a significant decrease in the production of both compounds. frontiersin.org

These findings suggest that manipulating specific genes, particularly those encoding polyketide synthases and regulatory elements like methyltransferases, could be potential targets for strain engineering efforts aimed at increasing this compound yield or producing it in more efficient host organisms. Advances in genome editing tools, such as CRISPR-Cas9, facilitate targeted modifications to fungal genomes for enhanced production of desired compounds. aciesbio.comuwaterloo.ca

Elucidation of Deoxyfusapyrone Biosynthetic Pathways

Polyketide Synthase (PKS) Involvement in Biogenesis

Polyketide synthases are large, multi-domain enzymes responsible for the iterative condensation of acyl-CoA thioesters, forming the carbon backbone of polyketide compounds. mdpi.complos.orgnih.gov The chemical structure of fusapyrone (B118556) and deoxyfusapyrone suggests they are derived from the condensation of 11 acetyl-CoA subunits, resulting in a hexa-methylated undecaketide with a γ-pyrone ring system. researchgate.netfrontiersin.org This structural feature strongly indicates a PKS origin for these substances. researchgate.netfrontiersin.org Fungal PKSs are classified into different groups based on their domain content and activity, including non-reducing, reducing, and partially reducing PKSs. mdpi.com These enzymes contain essential domains such as keto synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). mdpi.complos.org The reduction state of the resulting polyketide is determined by the presence or absence of additional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). mdpi.complos.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Secondary metabolites in fungi are often synthesized by enzymes encoded by genes that are physically clustered together in the genome, forming biosynthetic gene clusters (BGCs). mdpi.comresearchgate.net These clusters typically include the core biosynthetic enzyme, such as a PKS, along with tailoring enzymes (e.g., methyltransferases, oxidoreductases) and regulatory proteins. mdpi.com

Genetic Determinants (e.g., FmPKS40/FmFPY1)

Research has identified specific genes crucial for the biosynthesis of fusapyrone and this compound. In Fusarium mangiferae, the polyketide synthase gene FmPKS40, also referred to as FmFPY1, has been identified as a key enzyme involved in this pathway. nih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.comuniprot.orgnih.govresearchgate.netboku.ac.atnih.govdntb.gov.ua This highly reducing PKS is part of a gene cluster that mediates the biosynthesis of these γ-pyrones. uniprot.org The PKS likely utilizes acetyl-CoA as a starter unit and sequentially adds 10 malonyl-CoA units through Claisen condensations. uniprot.org Other genes within the putative FPY cluster in F. mangiferae include FPY2 (likely encoding a C-glycosyltransferase involved in transferring a 4'-deoxyglucose moiety) and FPY7 (a cytochrome P450 monooxygenase potentially responsible for installing the hydroxyl group that differentiates fusapyrone from this compound). uniprot.orguniprot.org The functions of other genes in the cluster, FPY3 to FPY6, are currently probable or unknown. uniprot.orguniprot.org

Homologs and Distribution across Pathogenic Fusarium Species

FmFPY1 (FmPKS40) has been found to have fifteen homologs with sequence identities exceeding 81%. researchgate.netmdpi.comnih.govresearchgate.net Putative BGCs containing FmFPY1 homologs have been identified in multiple pathogenic Fusarium species, exhibiting a high degree of similarity. mdpi.comnih.gov While the presence and similarity of these BGCs suggest the potential for fusapyrone and this compound production in other Fusarium species, the expression and production of these compounds can vary. This compound was initially known from Fusarium semitectum. nih.govresearchgate.netfrontiersin.orgboku.ac.atnih.gov

Table 1: Key Genes in the Putative this compound Biosynthetic Gene Cluster in Fusarium mangiferae

| Gene Name | Putative Function |

| FmPKS40 (FmFPY1) | Highly reducing polyketide synthase |

| FPY2 | C-glycosyltransferase (probable) |

| FPY3-FPY6 | Probable/Unknown |

| FPY7 | Cytochrome P450 monooxygenase (probable) |

Regulatory Mechanisms Governing this compound Production

The production of secondary metabolites like this compound in fungi is tightly regulated by various factors, including epigenetic modifications and environmental conditions.

Epigenetic Regulation (e.g., Histone Modifications)

Epigenetic mechanisms, such as posttranslational modifications of histones, play a crucial role in regulating fungal secondary metabolism gene expression. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comdntb.gov.ua Histone modifications can alter chromatin structure, affecting the accessibility of DNA to the transcriptional machinery. nih.govnih.gov Histone lysine (B10760008) methylation, catalyzed by histone lysine methyltransferases (HKMTs), is a dynamic modification with varied effects on gene expression depending on the site and degree of methylation. nih.govmdpi.com

Table 2: Effect of FmKMT1 Deletion on Fusapyrone and this compound Production in F. mangiferae

| Strain | Fusapyrone Production | This compound Production |

| Wild-type | High | High |

| Δfmkmt1 | Almost completely lost | Almost completely lost |

Data based on observations in research studies. nih.govresearchgate.netfrontiersin.orgboku.ac.atnih.gov

Environmental and Nutrient-Dependent Gene Expression

Environmental and nutritional conditions significantly influence secondary metabolite biosynthesis in fungi. boku.ac.atresearchgate.net In Fusarium mangiferae, fusapyrone and this compound biosynthesis has been shown to be nitrogen-repressed. nih.govresearchgate.net Studies cultivating F. mangiferae under different nitrogen sources and concentrations demonstrated that production of these compounds was undetectable under high nitrogen conditions (e.g., 120 mM NaNO₃ and 60 mM glutamine), while they were produced in detectable amounts in media supplemented with lower nitrogen concentrations (e.g., 6 mM NaNO₃). nih.govresearchgate.net This indicates that nitrogen availability acts as a regulatory signal for the expression of genes within the this compound biosynthetic pathway. nih.gov The ambient pH, however, did not appear to significantly influence fusapyrone and this compound production in F. mangiferae. nih.govresearchgate.net

Enzymatic Steps and Proposed Biogenetic Conversions

The biosynthesis of this compound, a γ-pyrone secondary metabolite, is a complex process primarily studied in fungal species such as Fusarium mangiferae and Fusarium semitectum. Research indicates that this compound, along with fusapyrone, is derived from a polyketide pathway mediated by a specific gene cluster. wikipedia.orgnih.govmetabolomicsworkbench.orgwikipedia.org The enzymatic steps involved orchestrate the assembly of a polyketide backbone and subsequent modifications leading to the final compound structure.

The initial and core enzymatic step in the biosynthesis of this compound is catalyzed by a highly reducing polyketide synthase (PKS). In Fusarium mangiferae, this enzyme is known as FPY1, also referred to as FmPKS40. nih.gov FPY1 is proposed to initiate the synthesis using acetyl-CoA as a starter unit and iteratively adding malonyl-CoA extender units through successive Claisen condensations. wikipedia.orgnih.gov The polyketide chain is suggested to be an undecaketide, meaning it is formed from one acetyl-CoA and ten malonyl-CoA units. wikipedia.orgnih.gov

Beyond the basic chain elongation, the FPY1 enzyme likely contains domains responsible for further modifications. A C-methyltransferase (CMet) domain within FPY1 is suggested to catalyze C-methylation reactions at specific positions along the growing polyketide chain. wikipedia.orgnih.gov Studies propose that this domain is programmed to perform two successive C-alpha-methylation reactions on the nonaketide intermediate, while other alpha-carbons may undergo mono- or non-methylation. wikipedia.orgnih.gov

Following the polyketide chain assembly and initial modifications, further enzymatic steps contribute to the final structure of this compound. A C-glycosyltransferase, designated as FPY2 in the F. mangiferae gene cluster, is likely involved in the transfer of a 4'-deoxyglucose moiety to the C-3 position of the polyketide intermediate. wikipedia.org

A key enzymatic step that differentiates fusapyrone from this compound is mediated by a cytochrome P450 monooxygenase, FPY7. wikipedia.org FPY7 is proposed to be responsible for installing a hydroxyl group at the C-33 position (based on the numbering in UniProt entry A0A1L7TV75 for FPY7) of the polyketide structure. wikipedia.org this compound lacks this hydroxyl group present in fusapyrone, suggesting that FPY7's activity either leads to fusapyrone from a this compound precursor, or that this compound is produced when this hydroxylation step does not occur or is incomplete. wikipedia.org

The genes encoding these enzymes (FPY1, FPY2, FPY7) are part of a biosynthetic gene cluster, indicating their coordinated expression and function in the pathway. wikipedia.orgnih.gov The regulation of this gene cluster is also subject to enzymatic control; for instance, in F. mangiferae, the biosynthesis of fusapyrone and this compound is dependent on the H3K9 methyltransferase FmKmt1, highlighting the role of epigenetic modification in controlling the production of these compounds. The biosynthesis has also been shown to be nitrogen-repressed.

Based on the functions of the identified enzymes, the proposed biogenetic conversions involve the iterative condensation of acetyl-CoA and malonyl-CoA catalyzed by the PKS (FPY1), followed by C-methylation, cyclization to form the γ-pyrone ring, C-glycosylation with 4'-deoxyglucose (by FPY2), and finally, differential hydroxylation by FPY7 leading to either fusapyrone (hydroxylated) or this compound (non-hydroxylated at C-33). wikipedia.orgnih.gov

Table 1: Key Enzymes and Proposed Roles in this compound Biosynthesis

| Enzyme | Proposed Role |

| FPY1 (FmPKS40) | Polyketide synthase; backbone synthesis from acetyl-CoA and malonyl-CoA; C-methylation. wikipedia.orgnih.gov |

| FPY2 | C-glycosyltransferase; catalyzes attachment of 4'-deoxyglucose. wikipedia.org |

| FPY7 | Cytochrome P450 monooxygenase; catalyzes hydroxylation differentiating fusapyrone from this compound. wikipedia.org |

Comprehensive Analysis of Deoxyfusapyrone S Biological Activities

Antifungal Efficacy Spectrum

Deoxyfusapyrone exhibits considerable antifungal activity against a variety of filamentous fungi, including plant pathogenic and mycotoxigenic species, as well as agents of human mycoses. researchgate.netnih.gov However, it has been observed to be inactive against yeasts isolated from plants. researchgate.netnih.gov

Activity against Plant Pathogenic Fungi (e.g., Botrytis cinerea, Alternaria alternata)

Research indicates that this compound is active against several plant pathogenic fungi. researchgate.netnih.gov Notable examples include Alternaria alternata and Botrytis cinerea, which were among the most sensitive fungi tested in some studies. researchgate.netnih.gov Other sensitive plant pathogens include Ascochyta rabiei, Cladosporium cucumerinum, and Phoma tracheiphila. researchgate.netnih.gov

Activity against Mycotoxigenic Fungi (e.g., Aspergillus flavus, Penicillium verrucosum)

This compound has also shown inhibitory effects on mycotoxigenic fungi. researchgate.netnih.gov Aspergillus flavus and Penicillium verrucosum have been identified as particularly sensitive to this compound. researchgate.netnih.gov This activity is significant given the concern over mycotoxin contamination in agricultural products. mdpi.com

Activity against Agents of Human Mycoses (e.g., Aspergillus spp., Candida spp.)

Beyond plant pathogens, this compound has demonstrated good inhibitory activity against fungi that cause human mycoses. researchgate.netnih.gov Aspergillus species were found to be among the most sensitive. researchgate.netnih.gov Activity against Candida species has also been observed, although with some species-specific variability. researchgate.netnih.gov For instance, studies have reported activity against Candida albicans and Aspergillus fumigatus. researchgate.net

Differential Sensitivity across Fungal Genera and Species

The antifungal activity of this compound varies across different fungal genera and species. researchgate.netnih.gov While many filamentous fungi, including species of Alternaria, Aspergillus, Botrytis, Cladosporium, Phoma, and Penicillium, show considerable sensitivity, Fusarium species have consistently been reported as the least sensitive to this compound. researchgate.netnih.gov This differential sensitivity highlights the selective nature of this compound's antifungal action. researchgate.netnih.gov

Data on the antifungal activity against selected fungi are presented in the table below, illustrating the varying degrees of sensitivity.

| Fungal Species | Sensitivity to this compound | Reference |

| Alternaria alternata | Most sensitive | researchgate.netnih.gov |

| Aspergillus flavus | Most sensitive | researchgate.netnih.gov |

| Botrytis cinerea | Most sensitive | researchgate.netnih.gov |

| Penicillium verrucosum | Most sensitive | researchgate.netnih.gov |

| Aspergillus spp. | Most sensitive (among human mycoses agents) | researchgate.netnih.gov |

| Candida spp. | Species-specific variability | researchgate.netnih.gov |

| Fusarium spp. | Least sensitive | researchgate.netnih.gov |

Antiparasitic Activities (e.g., against Leishmania infantum, Trypanosoma cruzi)

In addition to its antifungal properties, this compound has shown efficacy against certain parasites. Studies have indicated activity against Leishmania infantum and Trypanosoma cruzi. researchgate.net Trypanosoma cruzi is the causative agent of Chagas disease, and compounds active against this parasite are of interest for therapeutic development. wikipedia.orgplos.org

Modulatory Effects on Plant Physiology (e.g., root elongation)

Beyond its direct antimicrobial and antiparasitic effects, this compound has been observed to influence plant physiology. Notably, it has been shown to stimulate the root elongation of tomato seedlings at specific concentrations (10 and 100 µM). researchgate.netnih.gov This suggests a potential role for this compound as a plant growth modulator, particularly affecting root development, which is crucial for nutrient and water uptake. mdpi.comnih.govtechscience.com Furthermore, studies have indicated that this compound is not phytotoxic in assays monitoring plant-cell toxicity, wilt, chlorosis, and necrosis. researchgate.netnih.gov

Assessment of Selective Bioactivity in Diverse Biological Systems

This compound has demonstrated selective bioactivity across various biological systems, particularly showing considerable antifungal activity against a range of filamentous fungi. researchgate.netnih.gov Studies have indicated that this compound is active against several plant pathogenic and mycotoxigenic fungi. researchgate.netnih.gov These include species such as Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. researchgate.netnih.gov

However, this compound has shown inactivity towards certain other microorganisms. It was found to be inactive against yeasts isolated from plants and the Gram-positive bacterium Bacillus megaterium in disk diffusion assays. researchgate.netnih.gov This suggests a degree of selectivity in its antimicrobial action.

Beyond its antifungal properties, research has also explored the effects of this compound on other biological systems. In an Artemia salina larvae bioassay, this compound exhibited toxicity with an LC50 of 37.1 µM (21.8 µg/mL). researchgate.netnih.gov This contrasts with fusapyrone (B118556), which was not toxic at a much higher concentration (500 µM) in the same assay. researchgate.netnih.gov

Furthermore, studies have investigated the phytotoxicity of this compound. Neither this compound nor fusapyrone demonstrated phytotoxic effects in assays monitoring plant-cell toxicity, wilt-, chlorosis-, and necrosis-inducing activity. researchgate.netnih.gov Interestingly, this compound was observed to stimulate the root elongation of tomato seedlings at concentrations of 10 and 100 µM. researchgate.netnih.gov

Detailed research findings on the antifungal activity against specific fungal species are presented in the table below:

| Fungal Species | This compound Activity |

| Alternaria alternata | Sensitive |

| Ascochyta rabiei | Sensitive |

| Aspergillus flavus | Sensitive |

| Botrytis cinerea | Sensitive |

| Cladosporium cucumerinum | Sensitive |

| Phoma tracheiphila | Sensitive |

| Penicillium verrucosum | Sensitive |

| Fusarium species | Least sensitive |

| Plant yeasts | Inactive |

| Bacillus megaterium | Inactive |

Mechanistic Studies of Deoxyfusapyrone S Biological Actions

Identification of Cellular and Molecular Targets

While the exact mechanism of action for deoxyfusapyrone is still under investigation, studies aim to pinpoint the specific cellular components or processes it disrupts within susceptible fungi. bioaustralis.com Identifying these targets is key to understanding its fungicidal or fungistatic properties.

Investigations into Fungal Cellular Processes Disruption

This compound's antifungal activity suggests it interferes with essential fungal cellular processes. Its effectiveness against filamentous fungi but not certain yeasts or bacteria indicates a degree of selectivity, likely targeting pathways or structures unique to susceptible organisms. Research into its effects on fungal growth, morphology, and cell cycle progression can provide clues about the processes being disrupted. Studies on related antifungal compounds, such as other pyrone derivatives, have explored mechanisms involving the inhibition of enzymes or the induction of apoptosis through mitochondria-dependent pathways. beilstein-journals.org

Proposed Interactions with Key Fungal Enzymes or Pathways

Given its antifungal nature, this compound is hypothesized to interact with key fungal enzymes or metabolic pathways vital for survival or growth. Antifungal agents commonly target fungal cell wall synthesis, cell membrane integrity (e.g., ergosterol (B1671047) synthesis), nucleic acid synthesis, or essential enzymatic activities. ebsco.comnih.gov While specific enzymatic targets for this compound have not been definitively identified in the provided search results, its classification as an alpha-pyrone suggests potential interactions with protein domains, as 2-pyrones are known to bind to specific protein domains in various biological systems. researchgate.net Further research is needed to identify the precise enzymes or pathways modulated by this compound.

Elucidation of Specific Modes of Antifungal Action

The mode of antifungal action describes the specific manner in which a compound inhibits or kills fungal cells. For this compound, this mode is not yet fully elucidated. bioaustralis.com However, its observed effects on fungal growth in various species provide a basis for investigation. Minimum inhibitory concentration (MIC) values have been determined for this compound against several fungi, indicating the concentrations required to inhibit visible growth. acs.org

| Fungal Species | This compound MIC (μg/mL) | Reference |

| Botrytis cinerea | 0.78−6.25 | acs.org |

| Aspergillus parasiticus | 0.78−6.25 | acs.org |

| Penicillium brevi-compactum | 0.78−6.25 | acs.org |

These values suggest that this compound is potent against these specific molds. The lack of activity against certain yeasts like Pichia guilliermondii and Rhodotorula glutinis at higher concentrations (up to 50 μg/mL) further highlights a selective mode of action. acs.org

Analysis of Downstream Cellular Responses (e.g., oxygen consumption, reactive oxygen species generation)

Investigating downstream cellular responses provides insight into the cascade of events triggered by this compound binding to its target. Changes in cellular respiration, as measured by oxygen consumption, or the generation of reactive oxygen species (ROS) can be indicators of mitochondrial dysfunction or other cellular stress mechanisms. Some antifungal compounds are known to stimulate oxygen consumption and induce the generation of superoxide (B77818) anion and hydrogen peroxide, contributing to their fungicidal activity. mdpi.com ROS play a complex role in fungi, being involved in development and pathogenicity, but also capable of causing significant cellular damage when accumulated. mdpi.comnih.gov While the provided searches mention the role of oxygen consumption and ROS generation in the mechanism of action of otherFusarium-derived antimicrobial compounds mdpi.com, specific data on this compound's effects on these processes in fungi were not found. Future studies could explore if this compound induces oxidative stress or alters oxygen consumption in susceptible fungal cells.

Computational Modeling and Docking Studies for Target Identification

Computational approaches, such as molecular modeling and docking studies, are valuable tools for predicting potential drug targets and understanding the nature of interactions between a compound and biological macromolecules. scitechnol.comnih.gov These in silico methods can help hypothesize how this compound might bind to fungal enzymes or other proteins based on its chemical structure. nih.govmdpi.com While the searches highlight the use of computational modeling and docking in antifungal research to identify targets like cytochrome P450 dependent lanosterol (B1674476) 14 α-demethylase scitechnol.com or Leucyl-tRNA Synthetase mdpi.com, and to evaluate binding affinities nih.gov, no specific computational modeling or docking studies focused on predicting this compound's targets were found in the provided results. Such studies could provide testable hypotheses for experimental validation of this compound's molecular targets.

Structure Activity Relationship Sar Studies of Deoxyfusapyrone and Its Derivatives

Methodological Framework for SAR Elucidation

The methodological framework for elucidating the SAR of Deoxyfusapyrone and its derivatives typically involves a combination of systematic chemical modification strategies and the synthesis and evaluation of designed analogs. nih.govmdpi.comnumberanalytics.com This approach allows researchers to probe the impact of specific structural changes on the compound's biological potency. numberanalytics.comcutm.ac.in

Synthesis and Evaluation of Designed Analogs

Following the design of modified structures, the next step is the synthesis of these analogs. nih.govmdpi.com Once synthesized, these derivatives are subjected to biological assays to evaluate their potency compared to the parent compound, this compound. nih.govmdpi.com For example, a SAR study on fusapyrone (B118556) and this compound involved preparing seven derivatives of fusapyrone and one derivative of this compound through chemical modifications and testing their antifungal and zootoxic activities. nih.govmdpi.comnih.gov Antifungal activity was typically evaluated against various fungi, while zootoxicity was assessed using assays like the Artemia salina larvae bioassay. nih.govmdpi.comnih.gov

Influence of Functional Groups on Biological Potency

The presence and nature of functional groups within the this compound structure significantly influence its biological potency. cutm.ac.inpharmaceutical-journal.com While specific detailed findings on the influence of individual functional groups of this compound itself are intertwined with modifications of its core structure, studies on related pyrone derivatives highlight the importance of functional group variations. For instance, in studies on other pyrone-containing compounds, the presence of electron-withdrawing groups like carbonyl and thiocarbonyl has been associated with higher antibacterial activity. scialert.net The introduction of nitrogen and sulfur atoms into pyrone derivatives has also been shown to enhance antimicrobial activities. scialert.net

Role of Specific Structural Moieties (e.g., pyrone ring, aliphatic chain) in Activity

Specific structural moieties within this compound, such as the pyrone ring and the aliphatic chain, play crucial roles in its biological activity. The 2-pyrone ring is a core pharmacophore found in many biologically active natural products and synthetic agents, known for its ability to bind to specific protein domains. researchgate.netresearchgate.netmdpi.com Modifications to the 2-pyrone ring of fusapyrone and this compound derivatives have shown varying impacts on antifungal activity. nih.govmdpi.com Similarly, the aliphatic chain is another key moiety that has been chemically modified in SAR studies to understand its contribution to activity and toxicity. nih.govmdpi.com

Correlation between Molecular Features (e.g., hydrophobicity) and Biological Efficacy

The correlation between molecular features, such as hydrophobicity, and biological efficacy is a significant aspect of SAR studies. For this compound and its derivatives, changes in structural features that affect the water solubility or lipophilicity of the molecule have been linked to changes in biological activity, particularly zootoxicity. nih.govresearchgate.net For example, acetylation of fusapyrone, which likely increases its hydrophobicity, resulted in a strong increase in toxicity in Artemia salina bioassays. nih.gov This suggests that for some biological effects, toxicity might be related to the hydrophobicity of the compound. nih.govresearchgate.net

Synthetic Approaches to Deoxyfusapyrone and Its Structural Analogs

Total Synthesis Strategies for Deoxyfusapyrone

The total synthesis of complex natural products like this compound requires innovative and efficient strategies. The successful synthesis of such molecules is often a testament to the power of modern organic chemistry, enabling the discovery of new reactions and principles for controlling selectivity. researchgate.net A key approach in this field is the development of convergent syntheses, which involve preparing complex fragments of the target molecule independently and then joining them at a late stage.

Modular and Convergent Synthesis of Pyrones and Their Side Chains

A modular strategy is particularly well-suited for molecules like this compound, which are composed of distinct structural domains. This approach deconstructs the target molecule into key building blocks—in this case, the pyrone nucleus and the aliphatic side chains. These modules are synthesized separately and then coupled together.

A published synthesis for the diastereoisomers of this compound exemplifies this approach, focusing on the preparation of the bis-trisubstituted olefin fragment (the polyene side chain) and its subsequent attachment to the pyrone core. nih.gov This modularity is highly beneficial as it allows for the parallel synthesis of a library of isomers, which is critical for stereochemical assignment and detailed biological studies. nih.gov This strategy has also been successfully applied to other natural α-pyrones. For instance, the total syntheses of dothideopyrones E and F utilized a modular approach featuring a Fu–Suzuki alkyl–alkyl cross-coupling reaction to connect different parts of the molecule and a Sato pericyclic cascade to construct the 4-hydroxy-2-pyrone ring system. nih.gov

Table 1: Key Reactions in Modular Syntheses of α-Pyrones

| Reaction Name | Purpose in Synthesis | Example Compound |

| Fu–Suzuki Coupling | Connection of aliphatic side chains | Dothideopyrone E/F nih.gov |

| Stille Coupling | Late-stage connection of complex fragments | Alternapyrone nih.gov |

| Sato Pericyclic Cascade | Formation of the pyrone ring system | Dothideopyrone E/F nih.gov |

Biomimetic and Chemoenzymatic Synthetic Routes

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways used by the producing organism, often leading to efficient and elegant synthetic routes. Chemoenzymatic strategies merge the power of traditional chemical synthesis with the high selectivity of enzymatic reactions. nih.gov These approaches are increasingly valuable in natural product synthesis for several reasons. researchgate.net

Providing Enantioenriched Intermediates: Enzymes can be used in kinetic resolutions or asymmetric transformations to generate chiral building blocks with high enantiomeric purity, which is often a challenge in purely chemical synthesis. nih.gov

Evaluating Biosynthetic Hypotheses: By synthesizing proposed biosynthetic intermediates, researchers can use them as probes in enzymatic assays to characterize the function of poorly understood enzymes in the natural pathway. nih.gov

Sustainable Synthesis: Biotechnological routes often use milder, more environmentally friendly reaction conditions (e.g., room temperature, neutral pH in water) compared to conventional methods, reducing energy consumption and waste. researchgate.net

While a specific chemoenzymatic route for this compound has not been detailed, this strategy holds significant promise. For example, enzymes could be employed to stereoselectively install the multiple hydroxyl groups found in the side chains of related pyrone natural products, simplifying the synthetic effort required to control their complex stereochemistry.

Modern Methodologies for Pyran-2-one Ring Formation

The 2H-pyran-2-one ring is a common motif in a vast number of natural products that exhibit a wide range of biological activities, including antifungal, cytotoxic, and neurotoxic properties. clockss.orgmdpi.com Consequently, the development of efficient methods for its construction has been a major focus in synthetic chemistry. Modern methodologies often leverage transition metal catalysis to achieve high efficiency and selectivity under mild conditions. mdpi.comresearchgate.net

Key modern approaches to pyran-2-one synthesis include:

Transition Metal-Catalyzed Cycloadditions: Nickel-catalyzed [2 + 2 + 2] cycloaddition of diynes with carbon dioxide provides a mild and efficient route to substituted pyrones. mdpi.com

Alkyne Cyclizations: Gold(I)-catalyzed 6-endo-dig cyclization of functionalized alkynes has been successfully used as a key step in the total synthesis of pyrone-containing natural products like neurymenolide A. mdpi.com

Palladium-Catalyzed Reactions: The Sonogashira alkynylation, involving the coupling of terminal acetylenes with vinyl or aryl halides, can be used to construct precursors that subsequently cyclize to form the pyrone ring. mdpi.com

Ring-Closing Metathesis: Ring-closing alkyne metathesis (RCAM) has also been applied to form the core heterocyclic ring. mdpi.com

Ketene Transformations: Novel methods involving the transformation of ketenes provide straightforward access to 4-hydroxy-2-pyrones, which are common structural motifs in natural products. researchgate.net

Table 2: Comparison of Modern Pyran-2-one Synthesis Methods

| Method | Catalyst/Reagent | Key Transformation | Advantages |

| [2+2+2] Cycloaddition | Ni(0)/IPr ligand | Diyne + CO₂ | Mild conditions, high efficiency mdpi.com |

| 6-endo-dig Cyclization | Gold(I) complexes | Intramolecular alkyne cyclization | Key step in natural product synthesis mdpi.com |

| Sonogashira Alkynylation | PdCl₂(PPh₃)₂ / CuI | Alkyne + iodoacrylic acid | Access to difluorinated pyrones mdpi.com |

| Ring-Closing Metathesis | Ruthenium catalysts | Alkyne metathesis | Forms the core ring structure mdpi.com |

Preparation of this compound Derivatives for SAR Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. To perform these studies, a series of derivatives of the parent molecule are synthesized, systematically altering different parts of its structure. The biological activity of these derivatives is then evaluated to identify key structural features required for potency and selectivity.

For this compound, the preparation of derivatives would likely focus on several key areas:

Side Chain Modification: The complex polyene side chain is a prime target for modification. Derivatives could be prepared with altered chain lengths, different degrees of saturation (e.g., reducing double bonds), and varied stereochemistry at the chiral centers.

Pyrone Ring Substitution: The substituents on the pyrone ring could be altered. For example, groups could be added or removed to probe their importance for target binding.

Stereoisomer Synthesis: As demonstrated by the modular synthesis of this compound's eight diastereoisomers, creating a full set of stereoisomers is a powerful tool for SAR. nih.gov This allows researchers to determine if a specific absolute and relative stereochemistry is required for biological function.

The synthesis of these derivatives often employs the same modular strategies used in the total synthesis, allowing for the flexible combination of different pyrone cores and side chain fragments. The insights gained from SAR studies are crucial for optimizing lead compounds in drug discovery, potentially leading to the development of new therapeutic agents with improved efficacy. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation of this compound from complex mixtures, such as fungal extracts, and for its subsequent quantification. These techniques leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) has been established as a sensitive and rapid method for the simultaneous quantitative analysis of this compound (DFP) and fusapyrone (B118556) (FP) in crude extracts from Fusarium semitectum. thegoodscentscompany.comchem960.com A simple and very sensitive HPLC method was developed and optimized for this purpose. thegoodscentscompany.comchem960.com

The optimization of the HPLC method was performed using a C-18 reverse phase column, with isolated fusapyrone and this compound serving as standards. thegoodscentscompany.comchem960.com The elution typically involves a sequence of linear steps using a mixture of methanol (B129727) (MeOH) and water (H₂O) as the mobile phase. thegoodscentscompany.comchem960.com Detection of both α-pyrones is commonly achieved using an ultraviolet (UV) detector, fixed at a wavelength of 285 nm, which corresponds to a characteristic absorption maximum for both compounds. thegoodscentscompany.comchem960.com Other studies have reported using a UV detector set at 258 nm fluoroprobe.com or a diode array detector (DAD) recording data between 190–600 nm. nih.gov

The developed HPLC method has been utilized to quantify these bioactive metabolites in crude organic extracts from various F. semitectum strains. thegoodscentscompany.comchem960.com Validation aspects often include assessing the recovery of the analytes from crude extracts. Recovery values for DFP have been reported to range from 99% to 101%, indicating that the method provides close to quantitative recovery. thegoodscentscompany.comchem960.comfluoroprobe.com The characteristics of calibration curves are also assessed, with linearity proved by regression data. thegoodscentscompany.com

HPLC-High-Resolution Mass Spectrometry (HRMS) has also been employed for the analysis of this compound, allowing for sensitive detection and analysis of production levels in fungal cultures. chem960.com This hyphenated technique provides both chromatographic separation and accurate mass information.

Thin-Layer Chromatography (TLC) and Medium Pressure Column Chromatography (MPLC) Applications

Thin-Layer Chromatography (TLC) and Medium Pressure Column Chromatography (MPLC) are valuable techniques used in conjunction for the isolation and purification of this compound from fungal culture extracts. thegoodscentscompany.comchem960.com

TLC is often used as a preliminary technique for screening and monitoring separation efficiency before scaling up to column chromatography. It is performed on a stationary phase, commonly silica (B1680970) gel (SiO₂). Various solvent systems can be employed as the mobile phase, such as petroleum ether-methyl ethyl ketone (MeCOMe), chloroform-isopropanol (CHCl₃-iPrOH), and acetonitrile-water (MeCN-H₂O). Visualization of this compound spots on TLC plates can be achieved by exposure to UV light. TLC can also be coupled directly to mass spectrometry for analysis of separated spots.

MPLC is utilized for the purification of larger quantities of material. thegoodscentscompany.comchem960.com It offers advantages such as flexibility in using various solvent systems and lower costs compared to preparative HPLC. Diol-bonded silica phases are available for MPLC and can be used in both normal and reversed-phase modes. An efficient combined MPLC and TLC method has been developed for the isolation and purification of fusapyrone and this compound. thegoodscentscompany.comchem960.com Column chromatography on SiO₂ using solvent systems like chloroform-methanol has also been reported for purification.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a simple yet informative technique used in the analysis of this compound. This compound exhibits a characteristic absorption maximum in the UV region, which is utilized for its detection in chromatographic methods like HPLC. thegoodscentscompany.comchem960.com The UV spectrum of this compound, typically measured in methanol solution, shows an absorption maximum around 285 nm. thegoodscentscompany.comchem960.com UV-Vis spectra are routinely recorded for isolated secondary metabolites like this compound to provide information on the presence of chromophores. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural elucidation. Various ionization techniques have been applied, including Electron Ionization Mass Spectrometry (EIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS). Electrospray Ionization Mass Spectrometry (ESI-MS) is also commonly used.

High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), is particularly valuable as it provides exact molecular mass measurements, allowing for the determination of the precise elemental composition of this compound. nih.gov This high accuracy is essential for confirming the molecular formula and identifying unknown compounds. HRMS can be coupled with chromatographic techniques like HPLC or Ultra-High Performance Liquid Chromatography (UHPLC) for comprehensive analysis of complex samples. nih.govchem960.com Tandem mass spectrometry (MS/MS) provides fragmentation data by fragmenting selected ions, offering further insights into the molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the chemical structure of this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used. nih.gov

One-dimensional (1D) NMR experiments, such as standard ¹H and ¹³C NMR spectra, provide information on the number and types of hydrogen and carbon atoms and their chemical environments. nih.gov Two-dimensional (2D) NMR experiments are essential for determining the connectivity between atoms. These include techniques like Correlation Spectroscopy (COSY), which reveals proton-proton couplings, and heteronuclear and long-range heteronuclear 2D chemical shift experiments (e.g., HSQC and HMBC), which show correlations between protons and carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl, methylene, and methine carbons, and quaternary carbons. Extensive 1D and 2D NMR spectral analyses have been used to determine the structures of this compound and related compounds. nih.gov

NMR spectral data, including chemical shifts and coupling constants, provide detailed information about the arrangement of atoms and functional groups within the this compound molecule, enabling the confirmation or revision of its structure.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 215480 |

Data Tables

While specific detailed quantitative data tables (beyond recovery percentages) were not consistently available across the search results in a format suitable for direct extraction and presentation as interactive tables, the following summarizes key analytical parameters found for HPLC:

| Technique | Column Type | Mobile Phase | Detection Wavelength | Application |

| HPLC | C-18 Reverse Phase | MeOH-H₂O, MeCN-H₂O | 285 nm (UV), 258 nm (UV), 190-600 nm (DAD) | Quantitative analysis, Purification |

This compound Recovery in HPLC Analysis

| Analyte | Mean Recovery (%) |

| This compound | 99 - 101 |

Integrated Analytical Platforms for Metabolite Profiling

Metabolite profiling of fungi that produce this compound, such as Fusarium semitectum and Fusarium sp. FH-146, relies on integrated analytical platforms to identify and characterize the diverse array of secondary metabolites present in crude extracts. glycoscience.ruresearchgate.netresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are frequently used techniques for the analysis of natural extracts and the determination of compounds at trace levels. core.ac.ukmdpi.commdpi.commeasurlabs.com LC-MS is considered effective for separating complex mixtures and identifying unknown chemical species due to its high sensitivity. core.ac.ukmeasurlabs.com LC-MS/MS offers enhanced precision and sensitivity, making it suitable for targeted metabolite analysis. core.ac.ukmeasurlabs.com

NMR spectroscopy, including 1D and 2D techniques such as 1H NMR, 13C NMR, COSY, HSQC, HMBC, and NOESY, is crucial for the structure elucidation of this compound and related compounds. glycoscience.ruresearchgate.netresearchgate.netnih.gov These techniques provide detailed information about the carbon and proton frameworks and connectivity within the molecule. glycoscience.ruresearchgate.netresearchgate.netanu.edu.au Mass spectrometry, particularly HR-ESI-MS and FAB-MS, provides molecular weight and fragmentation data, aiding in confirming the elemental composition and structural fragments. glycoscience.ruresearchgate.netnih.gov UV and IR spectroscopy are also employed to identify characteristic functional groups and conjugated systems within the molecule. glycoscience.ruresearchgate.net

Chromatographic methods like column chromatography and Thin-Layer Chromatography (TLC) are used for the isolation and purification of this compound from fungal culture extracts prior to spectroscopic analysis. glycoscience.ruresearchgate.netresearchgate.net HPLC, specifically on a C-18 reverse phase column, has been developed for the simultaneous quantitative analysis of this compound and fusapyrone in crude extracts. researchgate.netresearchgate.netnih.gov

Quantitative Method Validation Metrics

Quantitative analysis of this compound requires validated analytical methods to ensure accuracy, precision, and reliability of the results. Method validation typically involves assessing several key performance characteristics. swgdrug.orgpsmile.orgpmda.go.jp

A simple, very sensitive, and rapid HPLC method for the simultaneous quantitative analysis of fusapyrone and this compound has been developed and optimized on a C-18 reversed phase column using an ultraviolet detector set at 258 nm or 285 nm, where both compounds show a characteristic absorption maximum. researchgate.netresearchgate.netnih.gov

Key validation metrics for quantitative methods include recovery, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision (repeatability and reproducibility). swgdrug.orgpsmile.orgpmda.go.jp

For the developed HPLC method, high recovery values were determined for this compound, ranging from 99% to 101%. researchgate.netresearchgate.netnih.gov This indicates that the method provides close to quantitative recovery for this compound from crude extracts. researchgate.netresearchgate.netnih.gov

Linearity is assessed to determine the range over which the analytical procedure provides results directly proportional to the analyte concentration. swgdrug.orgpmda.go.jp Calibration curves are generated to establish this relationship. researchgate.netswgdrug.org

The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. swgdrug.orgpmda.go.jp The limit of detection (LOD) is the lowest amount that can be detected, though not necessarily quantified accurately. swgdrug.org

Precision evaluates the agreement among replicate measurements of the same sample under specified conditions. swgdrug.orgpsmile.orgpmda.go.jp It includes repeatability (within-run variation) and reproducibility (between-run or between-laboratory variation). swgdrug.orgpsmile.org Accuracy assesses how close the measured value is to the true value. swgdrug.orgpsmile.orgpmda.go.jp

Validation studies for quantitative methods, such as the HPLC method for this compound, involve running replicate samples at different concentration levels to determine precision and comparing results to known values or reference methods to assess accuracy. swgdrug.orgpsmile.orgpmda.go.jp Acceptable limits for these metrics are established during the validation process. swgdrug.orgpsmile.org

The recovery data for this compound using the described HPLC method is presented in the table below. researchgate.netresearchgate.net

| Compound | Mean Recovery (%) |

| This compound | 99 - 101 |

This data indicates the method's effectiveness in recovering this compound from complex matrices. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 215480 |

Advanced Analytical Methodologies for Deoxyfusapyrone Research

Integrated Analytical Platforms for Metabolite Profiling

Metabolite profiling of fungal species known to produce this compound, such as Fusarium semitectum and Fusarium sp. FH-146, utilizes integrated analytical platforms to comprehensively identify and characterize the diverse secondary metabolites present in crude extracts. glycoscience.ruresearchgate.netresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely employed techniques for analyzing natural extracts and quantifying trace-level compounds. core.ac.ukmdpi.commdpi.commeasurlabs.com LC-MS is recognized for its efficacy in separating intricate mixtures and identifying unknown chemical entities due to its high sensitivity. core.ac.ukmeasurlabs.com LC-MS/MS provides enhanced precision and sensitivity, rendering it suitable for targeted metabolite analysis. core.ac.ukmeasurlabs.com

NMR spectroscopy, encompassing both 1D and 2D techniques such as 1H NMR, 13C NMR, COSY, HSQC, HMBC, and NOESY, is fundamental for elucidating the structure of this compound and related compounds. glycoscience.ruresearchgate.netresearchgate.netnih.gov These methods yield detailed insights into the carbon and proton arrangements and the connectivity within the molecule. glycoscience.ruresearchgate.netresearchgate.netanu.edu.au Mass spectrometry, particularly HR-ESI-MS and FAB-MS, furnishes molecular weight and fragmentation data, assisting in the confirmation of elemental composition and structural fragments. glycoscience.ruresearchgate.netnih.gov UV and IR spectroscopy are also utilized to identify characteristic functional groups and conjugated systems within the molecule. glycoscience.ruresearchgate.net

Chromatographic techniques like column chromatography and Thin-Layer Chromatography (TLC) are used for the isolation and purification of this compound from fungal culture extracts before spectroscopic analysis. glycoscience.ruresearchgate.netresearchgate.net HPLC, specifically using a C-18 reverse phase column, has been developed for the simultaneous quantitative analysis of this compound and fusapyrone (B118556) in crude extracts. researchgate.netresearchgate.netnih.gov

Quantitative Method Validation Metrics

The quantitative analysis of this compound requires validated analytical methods to ensure the accuracy, precision, and reliability of the obtained results. Method validation typically involves evaluating several key performance characteristics. swgdrug.orgpsmile.orgpmda.go.jp

A simple, highly sensitive, and rapid HPLC method for the simultaneous quantitative analysis of fusapyrone and this compound has been developed and optimized on a C-18 reversed phase column, employing an ultraviolet detector set at 258 nm or 285 nm, wavelengths at which both compounds exhibit a characteristic absorption maximum. researchgate.netresearchgate.netnih.gov

Essential validation metrics for quantitative methods include recovery, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision (repeatability and reproducibility). swgdrug.orgpsmile.orgpmda.go.jp

For the established HPLC method, high recovery values were observed for this compound, ranging from 99% to 101%. researchgate.netresearchgate.netnih.gov This indicates that the method achieves close to quantitative recovery for this compound from crude extracts. researchgate.netresearchgate.netnih.gov

Linearity is assessed to determine the concentration range over which the analytical procedure produces results directly proportional to the analyte concentration. swgdrug.orgpmda.go.jp Calibration curves are constructed to define this relationship. researchgate.netswgdrug.org

The limit of quantitation (LOQ) represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. swgdrug.orgpmda.go.jp The limit of detection (LOD) is the lowest amount that can be detected, although not necessarily quantified precisely. swgdrug.org

Precision evaluates the consistency among replicate measurements of the same sample under defined conditions. swgdrug.orgpsmile.orgpmda.go.jp It encompasses repeatability (variation within a single analytical run) and reproducibility (variation between different runs or laboratories). swgdrug.orgpsmile.org Accuracy assesses how closely the measured value corresponds to the true value. swgdrug.orgpsmile.orgpmda.go.jp

Validation studies for quantitative methods, such as the HPLC method for this compound, involve analyzing replicate samples at different concentration levels to determine precision and comparing the results to known values or reference methods to evaluate accuracy. swgdrug.orgpsmile.orgpmda.go.jp Acceptable criteria for these metrics are established during the validation process. swgdrug.orgpsmile.org

The recovery data for this compound obtained using the described HPLC method is presented in the following table. researchgate.netresearchgate.net

| Compound | Mean Recovery (%) |

| This compound | 99 - 101 |

This data highlights the method's effectiveness in recovering this compound from complex matrices. researchgate.netresearchgate.net

Research on Deoxyfusapyrone Derivatives and Naturally Occurring Analogs

Isolation and Characterization of Neofusapyrone Series (e.g., deoxyneofusapyrone)

The neofusapyrone series, a group of polyketides featuring a pyrone ring, has been isolated from marine-derived fungal species. nih.gov Notably, neofusapyrone, alongside the related compounds fusapyrone (B118556) and deoxyfusapyrone, was extracted from the fungus Fusarium sp. FH-146, which was found on driftwood. researchgate.net The isolation process involved bioassay-guided fractionation of the fungal extract, which exhibited antimicrobial properties. researchgate.net

The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govresearchgate.net These analyses were crucial in determining the precise chemical structures of the isolated polyketides. nih.gov An important outcome of this research was the structural revision of fusapyrone and this compound. nih.govresearchgate.netsemanticscholar.org Originally reported as α-pyrone derivatives, the detailed spectral analysis revealed that they are, in fact, γ-pyrone derivatives. nih.govresearchgate.netsemanticscholar.org All three compounds—neofusapyrone, fusapyrone, and this compound—demonstrated antimicrobial activities. nih.govresearchgate.net

Fusapyrone and this compound were first identified as metabolites produced by the fungus Fusarium semitectum, isolated from maize stalk rot. nih.gov These compounds were characterized as 3-substituted-4-hydroxy-6-alkyl-2-pyrones and showed strong antibiotic activity against Geotrichum candidum. nih.gov

Table 1: Spectroscopic Data for Neofusapyrone

| Technique | Observed Characteristics |

|---|---|

| HR-FAB-MS | Provided the molecular formula. researchgate.net |

| 1D-NMR | Revealed the presence of 34 carbon signals. researchgate.net |

| 2D-NMR | Established the connectivity and stereochemistry of the molecule. researchgate.net |

| DEPT | Indicated the presence of numerous aliphatic methylenes, two oxymethylenes, seven methines (including five oxygenated ones), and five olefinic protons. researchgate.net |

| NOE | Helped to establish the geometry of the double bonds in the aliphatic chain. researchgate.net |

Design and Synthesis of Novel this compound Analogs with Modified Activities

The structural framework of this compound has served as a template for the design and synthesis of novel analogs with the aim of modifying their biological activities. A convergent and modular synthetic strategy has been developed to construct the various diastereoisomers of this compound. nih.gov This approach involves the synthesis of the complex polyene chain and its subsequent connection to the central pyrone moiety. nih.gov Such a modular synthesis is amenable to creating a library of stereoisomers for structure-activity relationship (SAR) studies. nih.gov

SAR studies on derivatives of the closely related fusapyrone have provided insights into the chemical features crucial for its antifungal activity. nih.gov Chemical modifications have been made to the glycosyl residue, the 2-pyrone ring, and the aliphatic chain. nih.gov For instance, the pentaacetylation of fusapyrone was found to significantly increase its zootoxicity in brine shrimp bioassays, a change attributed to increased hydrophobicity. nih.govresearchgate.net Conversely, these acetylated derivatives showed reduced antifungal activity compared to the parent compounds. nih.gov The tetraacetyl derivative of this compound was found to be as toxic as the parent compound. nih.gov

These findings suggest that the biological activity of these compounds is sensitive to structural modifications and that changes in properties like water solubility can have a profound impact. nih.gov The strong antifungal activity of the parent compounds, fusapyrone and this compound, against pathogens like Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum highlights their potential, while the reduced activity of many of their derivatives underscores the specificity of their structure-activity relationship. nih.gov

Table 2: Antifungal Activity of Fusapyrone and this compound

| Compound | Fungus | Minimum Inhibitory Concentration (MIC) at 24h (µg/mL) |

|---|---|---|

| Fusapyrone | Botrytis cinerea | 0.78 - 6.25 nih.gov |

| Aspergillus parasiticus | 0.78 - 6.25 nih.gov | |

| Penicillium brevi-compactum | 0.78 - 6.25 nih.gov | |

| This compound | Botrytis cinerea | 0.78 - 6.25 nih.gov |

| Aspergillus parasiticus | 0.78 - 6.25 nih.gov |

Biotechnological Potential of this compound Derivatives

This compound and its derivatives have demonstrated a range of biological activities that suggest significant biotechnological potential. nih.gov These compounds have shown considerable antifungal activity against a variety of plant pathogenic and mycotoxigenic filamentous fungi. nih.govresearchgate.net Among the most sensitive fungi are Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. nih.gov Notably, fusapyrone was consistently more active than this compound in these assays. nih.gov

The selective action and low zootoxicity of these compounds make them promising candidates for applications in agriculture, particularly for the control of postharvest crop diseases. nih.govresearchgate.net Their ability to inhibit fungal growth without affecting biocontrol yeasts like Pichia guilliermondii and Rhodotorula glutinis further enhances their suitability for integrated pest management strategies. nih.gov

In addition to their antifungal properties against plant pathogens, fusapyrone and this compound have also shown inhibitory activity against fungi that cause human mycoses, with Aspergillus species being particularly sensitive. nih.gov Interestingly, this compound was found to stimulate the root elongation of tomato seedlings at certain concentrations, suggesting potential applications as a plant growth promoter. nih.gov The diverse biological activities of this compound and its analogs make them valuable models for studies on mechanisms of action and for the development of new biotechnological products. nih.gov

Exploration of Alpha-Pyrone Scaffold as a Basis for New Bioactive Compounds

The α-pyrone (or 2-pyrone) scaffold is a structural motif found in a wide variety of biologically active natural products. acs.orgbeilstein-journals.org This heterocyclic ring system is of great interest to medicinal chemists due to the diverse pharmacological activities exhibited by compounds that contain it, including antimicrobial, anticancer, anti-HIV, and anti-inflammatory properties. nih.govnih.govresearchgate.net The versatility of the α-pyrone scaffold makes it an attractive starting point for the design and synthesis of new bioactive compounds. mdpi.com

Natural products containing the α-pyrone moiety are produced by bacteria, fungi, and plants, often through polyketide synthase (PKS) pathways. acs.org The biosynthesis typically involves the cyclization of a triketide intermediate. acs.org Understanding these biosynthetic pathways can guide the engineering of PKS assembly lines to produce novel α-pyrone derivatives. acs.orgnih.gov

Synthetic methodologies, such as the Diels-Alder reaction, have been effectively employed to construct complex molecules containing the α-pyrone core. nih.gov This approach allows for the creation of diverse analogs of bioactive α-pyrones. nih.gov The development of efficient synthetic strategies is crucial for accessing these versatile compounds and exploring their therapeutic potential. nih.gov The wide range of biological activities associated with the α-pyrone scaffold, coupled with the growing understanding of its biosynthesis and the availability of powerful synthetic tools, ensures that it will remain a key structure in the discovery and development of new bioactive compounds. beilstein-journals.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Fusapyrone |

| Neofusapyrone |

Biotechnological and Translational Potential of Deoxyfusapyrone

Applications in Postharvest Crop Disease Control

Postharvest diseases cause significant losses in fruit and vegetable crops globally, often resulting from fungal infections that occur in the field or through damage during harvest and handling. uky.edu Synthetic fungicides are commonly used to manage these diseases, but there is a growing need for alternative, more environmentally friendly approaches. uky.edunepjol.info

Deoxyfusapyrone has demonstrated considerable antifungal activity against several filamentous fungi that are agents of pre- and postharvest plant diseases. researchgate.netacs.orgnih.govacs.orgnih.gov Studies have shown its inhibitory effects on fungi such as Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum. acs.orgnih.govacs.org B. cinerea, for instance, is a common cause of gray mold on various crops, including grapes. acs.org

Research indicates that this compound, along with fusapyrone (B118556), could be potentially utilized in conjunction with biocontrol yeasts for controlling postharvest crop diseases. acs.orgnih.govacs.orgresearchgate.net This suggests a potential for integrated pest management strategies that combine the effects of natural compounds with biological control agents.

While this compound shows promise, its efficacy can vary depending on the fungal species. Fusarium species, the source of this compound, were found to be among the least sensitive to its effects compared to other tested fungi. researchgate.netnih.gov

Prospects in Developing Novel Antifungal Agents for Medical and Agricultural Use

The antifungal properties of this compound extend beyond plant pathogens to include some agents of human mycoses. researchgate.netnih.gov Studies have indicated inhibitory activity against certain Aspergillus and Candida species, although species-specific variability exists among Candida. researchgate.netnih.gov Aspergilli generally appeared more sensitive. researchgate.netnih.gov

The minimum inhibitory concentrations (MICs) of this compound against certain filamentous fungi like Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum have been reported in the range of 0.78-6.25 µg/mL after 24 hours. acs.orgnih.govacs.org This data highlights its potency against these specific pathogens.

| Fungal Species | Minimum Inhibitory Concentration (MIC) at 24h (µg/mL) |

|---|---|

| Botrytis cinerea | 0.78 - 6.25 |

| Aspergillus parasiticus | 0.78 - 6.25 |

| Penicillium brevi-compactum | 0.78 - 6.25 |

The low zootoxicity observed for this compound in Artemia salina larvae bioassays suggests a potentially favorable safety profile compared to some other compounds. researchgate.netacs.orgnih.govacs.orgbioaustralis.comnih.gov This characteristic is important for the development of antifungal agents for both agricultural and potentially medical applications. However, it is crucial to note that low toxicity in this specific assay does not equate to proven safety in mammals or humans.

Structure-activity relationship studies involving derivatives of fusapyrone and this compound have been conducted to understand how structural modifications affect their biological activity and toxicity. acs.orgnih.govacs.org These studies are vital for the rational design of novel antifungal agents with improved efficacy and reduced toxicity. For example, modifications to the structure of fusapyrone that primarily affected its water solubility appeared to be related to its toxicity in the Artemia salina assay. acs.orgacs.org

Utility as a Chemical Probe for Fundamental Biological Research

Chemical probes are selective and well-characterized small molecules used to perturb biological systems and study the function of specific proteins or pathways. eubopen.orgnih.gov They are valuable tools in chemical biology for deciphering the roles of target proteins in health and disease. eubopen.orgnih.gov

While the precise mechanism of action of this compound is currently unknown, its distinct antifungal activity suggests it interacts with specific biological targets within fungal cells. bioaustralis.com Research into its mechanism could provide valuable insights into fungal biology and identify novel targets for antifungal intervention. researchgate.netnih.gov

This compound, with its observed biological activities and relatively low zootoxicity, appears to be a good model for studies on mechanisms of action and structure-activity relationships. researchgate.netnih.gov Understanding how this compound exerts its antifungal effects at a molecular level could contribute to fundamental biological research on fungal pathogenesis and the development of resistance. This knowledge could, in turn, inform the design of new chemical probes or therapeutic agents.

Strategies for Sustainable Production and Downstream Processing

This compound is a natural product isolated from fungal cultures, primarily Fusarium semitectum. researchgate.netacs.orgnih.govacs.orgbioaustralis.comnih.gov Sustainable production of such compounds involves optimizing the fermentation process and developing efficient and environmentally friendly downstream processing methods for extraction and purification.

Research has focused on the biological characterization of this compound from Fusarium semitectum rice cultures. researchgate.netnih.gov Optimizing the culture conditions, such as nutrient availability, can influence the production levels of secondary metabolites like this compound. For instance, the production of fusapyrone and this compound by Fusarium mangiferae was found to be influenced by nitrogen availability. nih.gov

Downstream processing in the production of biomolecules involves steps like biomass growth, cell disruption, extraction, and purification. frontiersin.org Traditional methods can be resource-intensive and involve the use of toxic solvents, raising environmental concerns. frontiersin.orgresearchgate.net

Developing sustainable strategies for the production and downstream processing of this compound would involve exploring greener extraction techniques and optimizing purification methods to minimize waste and energy consumption. frontiersin.orgresearchgate.net While specific details on sustainable production and downstream processing specifically for this compound are limited in the provided search results, the general principles of sustainable bioprocessing, such as buffer recycling and efficient extraction methods, are relevant. frontiersin.orgresearchgate.netbioprocessonline.com Research into the biosynthesis of this compound, such as the identification of involved polyketide synthases, could potentially lead to engineered strains for improved production efficiency. nih.gov

Emerging Research Directions and Challenges in Deoxyfusapyrone Studies

Comprehensive Elucidation of Full Mechanism of Action

A significant challenge in Deoxyfusapyrone research is the current lack of a comprehensively elucidated mechanism of action. chem960.comfluoroprobe.com While its antifungal activity is established, the specific molecular targets and pathways it disrupts within fungal cells are largely unknown. Understanding the detailed mechanism is crucial for rational design of analogs with improved potency and specificity, predicting potential resistance mechanisms, and evaluating its compatibility in integrated pest management strategies. Future research needs to focus on cellular and biochemical studies to pinpoint the exact cellular processes inhibited by this compound.